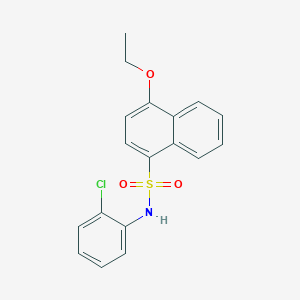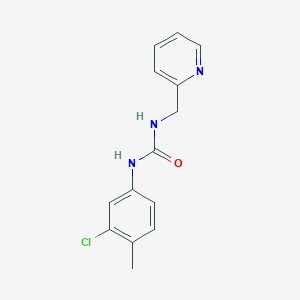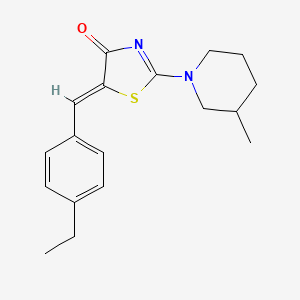
N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide (abbreviated as CNQX) is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. It has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用机制
N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide acts as a competitive antagonist of the AMPA receptors by binding to the glutamate binding site and preventing the activation of the receptor by glutamate. This results in the inhibition of the fast excitatory transmission mediated by AMPA receptors and the induction of LTD. N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has a higher affinity for the GluA2 subunit of the AMPA receptor than for the other subunits, which may contribute to its selectivity and potency.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to blocking the AMPA receptor-mediated synaptic transmission and inducing LTD, N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has been shown to inhibit the release of glutamate, increase the release of GABA (γ-aminobutyric acid), and modulate the activity of other ion channels and receptors. N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has also been shown to have neuroprotective effects in various models of neuronal injury and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide is its potency and selectivity for the AMPA receptors, which allows for specific and reliable inhibition of the AMPA receptor-mediated synaptic transmission. N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, one of the limitations of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide is its potential off-target effects on other ion channels and receptors, which may complicate the interpretation of the results. Moreover, the use of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide may not fully replicate the physiological conditions, as it completely blocks the AMPA receptor-mediated synaptic transmission, which may have compensatory effects on other synaptic and cellular processes.
未来方向
There are several future directions for the research on N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide and its role in the AMPA receptor-mediated synaptic transmission and neuronal function. One direction is to investigate the mechanisms underlying the selectivity and potency of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide for the GluA2 subunit of the AMPA receptor and to develop more selective and potent AMPA receptor antagonists. Another direction is to explore the potential therapeutic applications of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide and other AMPA receptor antagonists in neurological and psychiatric disorders, such as epilepsy, stroke, depression, and schizophrenia. Finally, the use of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide and other AMPA receptor antagonists in combination with other drugs or interventions may provide new insights into the complex interactions between the glutamatergic system and other signaling pathways in the brain.
合成方法
N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide can be synthesized by a multistep process starting from 2-chlorobenzoic acid and 1-naphthol. The key step involves the reaction of 2-chlorobenzoic acid with ethyl 2-oxo-2-phenylacetate to form 2-(2-chlorophenyl)benzoylacetic acid, which is then converted to N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide by sulfonation and subsequent reduction of the carbonyl group.
科学研究应用
N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has been widely used in scientific research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and neuronal excitability. It has been shown to block the fast excitatory transmission mediated by AMPA receptors and to induce long-term depression (LTD) of synaptic transmission. N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has also been used to study the involvement of AMPA receptors in various physiological and pathological processes, such as learning and memory, epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-2-23-17-11-12-18(14-8-4-3-7-13(14)17)24(21,22)20-16-10-6-5-9-15(16)19/h3-12,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSUHAOEWUGPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5481980.png)
![3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B5481981.png)
![3-(butylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5481991.png)
![N-cyclopropyl-1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5481995.png)
![N-(4-fluorophenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5482002.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5482014.png)
![4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5482015.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5482019.png)
![5-(pyrrolidin-1-ylcarbonyl)-2-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridine](/img/structure/B5482028.png)


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5482056.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5482065.png)
